3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl-protected piperidine derivative featuring a methyl-amino-acetyl side chain at the 3-position. Its structure includes a Boc (tert-butoxycarbonyl) group, a common protecting group in peptide and organic synthesis, which enhances stability during reactions . The molecule’s core piperidine ring and functionalized side chain make it a versatile intermediate in medicinal chemistry, particularly for targeting receptors or enzymes requiring amine interactions.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[[(2-aminoacetyl)-methylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-7-5-6-11(10-17)9-16(4)12(18)8-15/h11H,5-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENYUFHTADEKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in maintaining consistent reaction conditions and improving the overall efficiency of the synthesis. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester Group
The tert-butyl ester is a critical protecting group for carboxylic acids, offering stability under basic conditions but cleavable under acidic conditions.
The tert-butyl ester’s stability in physiological environments (e.g., gastrointestinal fluids) makes it valuable for prodrug design, as seen in DON prodrug analogs . Enzymatic cleavage by carboxylesterases (CES1) enables controlled release of active metabolites.
Acylation and Alkylation of the Secondary Amine
The secondary amine (-NH-) in the piperidine ring undergoes nucleophilic reactions, facilitating functionalization.
The Steglich esterification (DCC/DMAP) is also applicable for introducing acyl groups to the amine under mild conditions .
Nucleophilic Substitution at the Piperidine Ring
The piperidine ring’s tertiary nitrogen and methylamino-methyl side chain participate in ring-opening or functionalization.
For example, triflate esters react with Boc-protected aminopiperidines to form chiral amino acid derivatives via SN2 mechanisms .
Acylation of the Amino Acetyl Group
The 2-amino-acetyl moiety acts as a substrate for peptide coupling or further modifications.
| Reagent | Product | Conditions | References |
|---|---|---|---|
| Fmoc-Cl | Fmoc-protected glycine derivative | LiHMDS, THF, –50°C | |
| Boc anhydride | Boc-protected amide | TEA, DCM, rt | |
| EDCI/HOBt | Peptide conjugates | DMF, 0°C to rt |
The amino acetyl group’s reactivity enables its use in solid-phase peptide synthesis (SPPS) or as a linker for bioconjugation.
Photochemical Reactivity
While not directly studied for this compound, structural analogs like p-hydroxyphenacyl (pHP) esters undergo photo-Favorskii rearrangements under UV light, releasing leaving groups via triplet-state intermediates . Similar mechanisms may apply to the tert-butyl ester under specific conditions.
Reaction Mechanisms and Pathways
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Ester Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water (Figure 1A).
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Amine Acylation : DMAP accelerates the formation of an O-acylisourea intermediate, which reacts with amines to form stable amides (Figure 1B) .
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SN2 Displacement : The methylamino-methyl side chain’s steric hindrance dictates regioselectivity in nucleophilic substitutions .
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential applications in drug development, particularly as an antiviral agent and enzyme inhibitor. Its structure allows for interactions with specific molecular targets such as enzymes or receptors, modulating their activity effectively .
Biochemical Studies
It serves as a valuable tool for studying biochemical pathways involving amino acids and piperidine derivatives. Researchers utilize it to explore mechanisms of action related to protein interactions and metabolic processes .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound can participate in various chemical reactions that allow for further modification, facilitating the development of derivatives with tailored properties for specific applications .
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of derivatives of this compound against specific viral strains. The findings indicated that modifications to the piperidine ring significantly enhanced antiviral efficacy, suggesting a promising avenue for drug development .
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit certain enzymes critical in metabolic pathways. The study demonstrated that specific structural features contributed to increased binding affinity, highlighting its potential as a lead compound for therapeutic agents targeting metabolic disorders .
Mechanism of Action
The mechanism of action of 3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino-Acetyl Side Chain
Cyclopropyl vs. Methyl Substitution
- Cyclopropane’s electron-withdrawing effects may alter the amine’s basicity, impacting solubility and metabolic stability .
Ethyl vs. Methyl Substitution
- (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1401665-13-1, ): The ethyl-amino group increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility. The branched butyryl chain adds stereochemical complexity, possibly influencing chiral recognition in biological systems .
Benzylamino Substitution
- 3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1189105-72-3, ): The aromatic benzyl group enhances π-π stacking interactions with hydrophobic protein pockets. However, the bulkier substituent may reduce conformational flexibility, affecting binding kinetics .
Piperidine vs. Pyrrolidine Core
- (R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353998-25-0, ): Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) alters ring strain and hydrogen-bonding capacity. The smaller ring may restrict side-chain orientation, while the thiophene moiety introduces sulfur-mediated interactions (e.g., van der Waals or dipole effects) .
Functional Group Modifications
Carbamate vs. Ester Linkages
- tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 162504-75-8, ): The methoxypropionate side chain replaces the amino-acetyl group, shifting the molecule’s polarity. This ester linkage may increase susceptibility to hydrolysis compared to the more stable amide bond in the target compound .
Heterocyclic Additions
- 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester (CAS 877399-51-4, ): The pyrazole and pyridine rings introduce multiple hydrogen-bond acceptors and donors, enhancing target engagement in kinase or protease inhibition.
Molecular Weight and Solubility
- Target Compound: Molecular weight ~327.47 g/mol (estimated). The methyl-amino-acetyl group balances hydrophilicity and lipophilicity.
- Analog with Benzyl Group (): Higher molecular weight (~340–360 g/mol) reduces aqueous solubility but improves lipid bilayer penetration .
- Cyclopropyl Derivative (): Similar molecular weight but increased rigidity may lower solubility in polar solvents .
Biological Activity
3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a derivative of piperidine, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino-acetyl group and a tert-butyl ester, suggesting a range of possible interactions with biological targets.
- Molecular Formula : C17H25N3O3
- Molecular Weight : 319.3987 g/mol
- CAS Number : 1353959-86-0
- Predicted Boiling Point : 484.0 ± 30.0 °C
- Density : 1.163 ± 0.06 g/cm³
- pKa : 8.42 ± 0.10
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound are still under investigation, but several studies provide insights into its potential effects.
Antiviral Activity
A study highlighted the efficacy of β-amino acid derivatives in exhibiting antiviral properties against various viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV). The structural similarities suggest that the compound may also possess antiviral activity, potentially through mechanisms involving inhibition of viral replication or interference with viral entry into host cells .
Anticancer Potential
Compounds containing piperidine rings have been explored for their anticancer properties. Research indicates that derivatives can exhibit antiproliferative effects on cancer cell lines. For instance, related compounds have shown effectiveness against glioma cell lines, indicating that structural modifications can enhance biological activity .
Case Studies and Research Findings
- Antimicrobial Activity : In a comparative study of heterocyclic compounds, derivatives similar to the target compound displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety was crucial for enhancing these activities .
- Mechanism of Action : The proposed mechanism for the biological activity involves interaction with specific receptors or enzymes within microbial cells or cancerous tissues. For example, compounds were found to inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation .
- Combination Therapies : Research has indicated that combining this compound with other known bioactive agents can lead to synergistic effects, enhancing overall efficacy against resistant strains of bacteria and various cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-{[(2-amino-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodology : Tert-butyl esters of piperidine derivatives are typically synthesized via Boc-protection strategies. For example, analogous compounds like 4-bromomethylpiperidine-1-carboxylic acid tert-butyl ester (CAS 158407-04-6) are synthesized using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) in dichloromethane or THF . Optimize reaction temperature (0–25°C) and stoichiometry to minimize side reactions like premature deprotection. Monitor progress via TLC or LC-MS.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Use HPLC to quantify degradation products over 1–4 weeks. For example, tert-butyl esters are prone to acidic hydrolysis; stability in neutral/basic conditions is higher . Include controls with structurally similar compounds (e.g., tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate) for comparative analysis .
Q. What safety precautions are critical when handling this compound, given limited toxicological data?
- Methodology : Refer to safety data sheets (SDS) of analogous tert-butyl piperidine derivatives (e.g., tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, CAS 871115-32-1), which recommend using nitrile gloves, lab coats, and fume hoods. Conduct a preliminary risk assessment using computational tools like ECOSAR for ecotoxicity predictions .
Q. Which analytical techniques are most effective for purity assessment and structural confirmation?
- Methodology : Combine NMR (¹H/¹³C) for structural elucidation, LC-MS for purity (>95%), and FT-IR to confirm functional groups (e.g., tert-butyl C=O stretch at ~1670 cm⁻¹). For analogs like 4-(4-fluorobenzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester, HPLC with UV detection (λ = 210–254 nm) is standard .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound while minimizing side reactions?
- Methodology : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, ICReDD’s approach combines quantum chemical calculations (e.g., Gaussian 16) with machine learning to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation . Validate predictions with small-scale reactions.
Q. What strategies resolve low yields in the coupling of the 2-amino-acetyl-methyl-amino moiety to the piperidine core?
- Methodology : Screen coupling reagents (e.g., HATU, EDCI) and bases (DIPEA, TEA) in polar aprotic solvents (DMF, DMSO). For sterically hindered analogs like tert-butyl 4-(diphenylamino)piperidine-1-carboxylate, microwave-assisted synthesis (80–120°C, 30 min) improves reaction efficiency . Monitor intermediates by ESI-MS to identify bottlenecks.
Q. How can researchers address contradictions in reported reactivity of tert-butyl-protected piperidine derivatives?
- Methodology : Conduct comparative studies using analogs (e.g., tert-butyl 3-(2-carboxy-ethyl)-piperidine-1-carboxylate, CAS 352004-58-1) under identical conditions. Use kinetic analysis (e.g., Arrhenius plots) to reconcile discrepancies in hydrolysis rates or Boc-deprotection efficiency . Publish negative results to clarify literature inconsistencies.
Q. What role does stereoelectronic effects play in the stability of the tert-butyl ester group during functionalization?
- Methodology : Perform conformational analysis using molecular dynamics (MD) simulations (e.g., AMBER) to assess steric shielding of the ester group. Compare with experimental data from X-ray crystallography or NOE NMR for compounds like tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate .
Methodological Notes
- Data Gaps : Where specific data for the compound is unavailable (e.g., ecotoxicity in ), extrapolate from structurally related compounds and validate with pilot studies.
- Advanced Tools : Leverage reaction path search algorithms () and CRDC classifications (e.g., RDF2050112 for reactor design) to align with engineering best practices .
- Safety Compliance : Adhere to institutional protocols (e.g., "Chemical Hygiene Plan" in ) for advanced laboratory work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
